molecular formula C4H16Cl2N4Pd B174428 Palladium ethylenediamine dichloride CAS No. 16483-18-4

Palladium ethylenediamine dichloride

Cat. No.: B174428
CAS No.: 16483-18-4
M. Wt: 297.5 g/mol
InChI Key: VBDQNUWZQXYUDP-UHFFFAOYSA-L
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Description

Palladium ethylenediamine dichloride, also known as dichloro(ethylenediamine)palladium(II), is a coordination compound with the formula Pd(H₂NCH₂CH₂NH₂)Cl₂. It is a palladium complex where the metal center is coordinated to an ethylenediamine ligand and two chloride ions. This compound is widely used in various catalytic processes and has significant applications in organic synthesis .

Mechanism of Action

Target of Action

Palladium ethylenediamine dichloride, also known as ethane-1,2-diamine;palladium(2+);dichloride, is primarily used as a catalyst in various chemical reactions . Its primary targets are organic molecules, where it facilitates the formation of carbon-carbon or carbon-heteroatom bonds .

Mode of Action

The compound acts as a catalyst in cross-coupling reactions, a class of reactions that have significantly impacted the field of organic synthesis . The mode of action involves adsorption, extraction/precipitation, and crystallization . The presence of a proximal bidentate directing group controls the cyclization pathway, dictating the ring size that is generated .

Biochemical Pathways

This compound affects the biochemical pathways involved in the formation of carbon-carbon and carbon-heteroatom bonds . These pathways are crucial in the synthesis of complex organic molecules. The compound’s catalytic activity influences the efficiency and selectivity of these pathways .

Result of Action

The result of the compound’s action is the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds . This facilitates the synthesis of complex organic molecules, contributing to advancements in organic synthesis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of common organic species in the environment could potentially transform metal species from a chemically inert form into more mobile and bioaccessible species . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other chemical entities .

Biochemical Analysis

Biochemical Properties

Palladium ethylenediamine dichloride has been found to play a role in various biochemical reactions. It has been used as a catalyst in Buchwald-Hartwig Cross Coupling Reaction, Cross Couplings, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The nature of these interactions involves the formation of bonds between the palladium ion and the biomolecules, facilitating the biochemical reactions .

Cellular Effects

The effects of this compound on cells have been studied primarily in the context of cancer cell lines . The compound has been found to induce apoptosis in certain cell lines, suggesting a potential role in cancer treatment . It influences cell function by interacting with cellular signaling pathways and affecting gene expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to inhibit or activate certain enzymes, which can lead to changes in cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied, with a focus on the product’s stability, degradation, and long-term effects on cellular function . These studies have provided insights into how the compound interacts with cells and biomolecules over time .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, it is generally understood that the effects of compounds can vary with different dosages . This includes potential threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with certain enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that the compound can interact with certain transporters or binding proteins .

Subcellular Localization

The compound’s interactions with various biomolecules suggest that it may be localized to specific compartments or organelles within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium ethylenediamine dichloride can be synthesized by reacting palladium chloride with ethylenediamine in an aqueous solution. The reaction typically involves dissolving palladium chloride in water, followed by the addition of ethylenediamine. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is filtered, washed, and dried to obtain this compound in solid form .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors, where precise control over temperature, pH, and reaction time is maintained to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Palladium ethylenediamine dichloride is known to undergo various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include hydrogen gas for reduction reactions, oxygen or peroxides for oxidation reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, in oxidation reactions, the products are often oxygenated organic compounds, while in reduction reactions, the products are hydrogenated organic molecules. Substitution reactions yield new palladium complexes with different ligands .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to palladium ethylenediamine dichloride include:

Uniqueness

This compound is unique due to its specific coordination environment and the presence of the ethylenediamine ligand, which imparts distinct catalytic properties. Compared to other palladium complexes, it offers a balance of stability and reactivity, making it particularly effective in various catalytic applications .

Properties

IUPAC Name

ethane-1,2-diamine;palladium(2+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H8N2.2ClH.Pd/c2*3-1-2-4;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDQNUWZQXYUDP-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)N.C(CN)N.[Cl-].[Cl-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H16Cl2N4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937000
Record name Palladium(2+) chloride--ethane-1,2-diamine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16483-18-4
Record name Palladium(2+), bis(1,2-ethanediamine-kappaN1,kappaN2)-, chloride (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016483184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palladium(2+) chloride--ethane-1,2-diamine (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60937000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(ethylenediamine-N,N')palladium(2+) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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